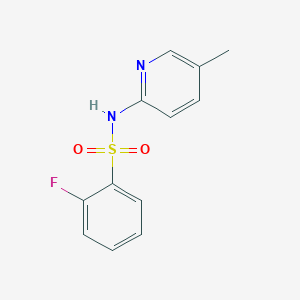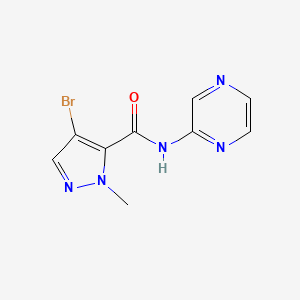![molecular formula C18H21IN4OS B10960954 N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960954.png)
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazole, pyrazole, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the radical functionalization of adamantane to introduce the thiazole group The pyrazole ring is then formed through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated compounds.
Scientific Research Applications
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the lipophilicity and membrane permeability of the compound, allowing it to effectively reach its target sites. The thiazole and pyrazole rings contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2,2-dimethylpropanamide: Shares the adamantane and thiazole moieties but differs in the pyrazole and carboxamide groups.
4-(1-Adamantyl)-1,2,3-thiadiazole: Contains the adamantane and thiazole moieties but lacks the pyrazole and carboxamide groups.
Uniqueness
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the iodine atom in the pyrazole ring, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H21IN4OS |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-iodo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H21IN4OS/c1-23-8-13(19)15(22-23)16(24)21-17-20-14(9-25-17)18-5-10-2-11(6-18)4-12(3-10)7-18/h8-12H,2-7H2,1H3,(H,20,21,24) |
InChI Key |
OZZFWIJXKBHLMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(difluoromethoxy)phenyl]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960874.png)
![3-cyclopropyl-1,6-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10960887.png)

![[5-(4-fluorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10960898.png)


![3-(5-chloro-2-methoxyphenyl)-5-[2-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-1,2,4-oxadiazole](/img/structure/B10960915.png)
![methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10960919.png)


![4-Bromo-N-[6-ethyl-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960940.png)
![(5Z)-3-cyclopropyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10960942.png)
![5-Acetyl-6-(3-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10960950.png)
![2-{[1-(3-Fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-phenylacetamide](/img/structure/B10960956.png)
